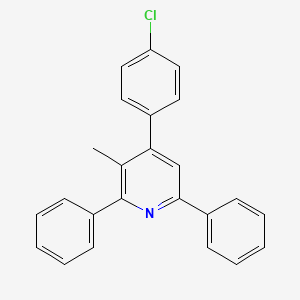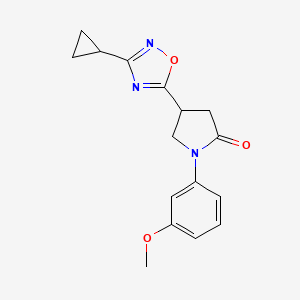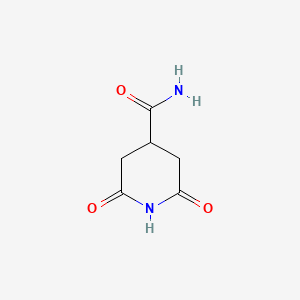
2,6-Dioxopiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dioxopiperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of two keto groups at positions 2 and 6, along with a carboxamide group at position 4, makes this compound a unique and interesting compound for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dioxopiperidine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of glutaric anhydride with ammonia or an amine, followed by cyclization to form the piperidine ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions: 2,6-Dioxopiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the amide group under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .
科学的研究の応用
2,6-Dioxopiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 2,6-Dioxopiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound shares a similar piperidine structure but has different functional groups, leading to distinct chemical and biological properties.
2,6-Dioxopiperidine-3-carboxylic acid: Another related compound with a carboxylic acid group instead of a carboxamide group.
Uniqueness: 2,6-Dioxopiperidine-4-carboxamide is unique due to its specific functional groups and their arrangement on the piperidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
特性
CAS番号 |
887583-72-4 |
|---|---|
分子式 |
C6H8N2O3 |
分子量 |
156.14 g/mol |
IUPAC名 |
2,6-dioxopiperidine-4-carboxamide |
InChI |
InChI=1S/C6H8N2O3/c7-6(11)3-1-4(9)8-5(10)2-3/h3H,1-2H2,(H2,7,11)(H,8,9,10) |
InChIキー |
ZDUKFPJDZKKYIG-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(=O)NC1=O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


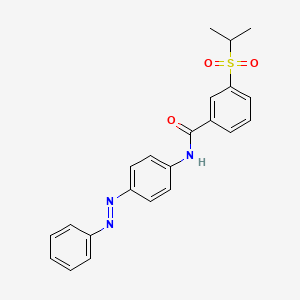
![{Bis[4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B14139151.png)
![5-[[4-(Azepan-1-yl)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14139160.png)


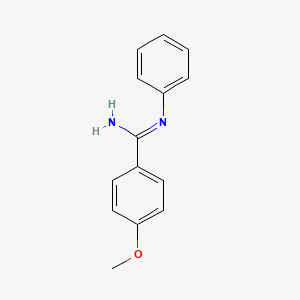
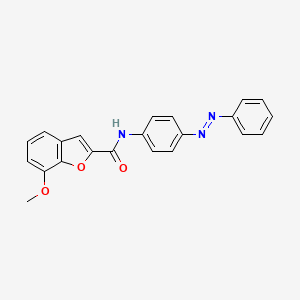
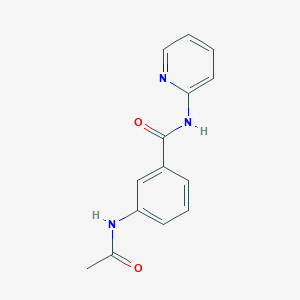
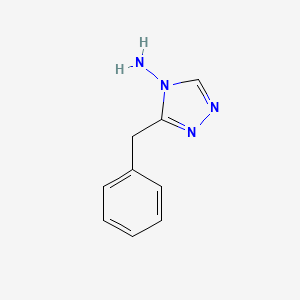
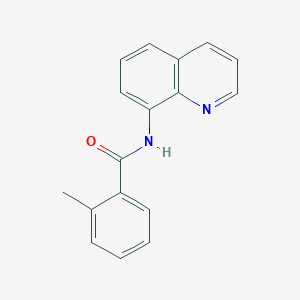
![3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile](/img/structure/B14139209.png)
